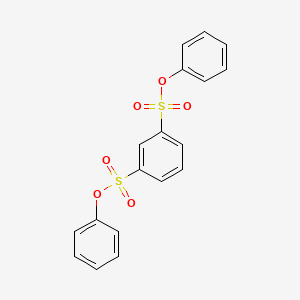

Benzene-1,3-disulfonic acid diphenyl ester

Description

Structure

3D Structure

Properties

CAS No. |

2581-45-5 |

|---|---|

Molecular Formula |

C18H14O6S2 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

diphenyl benzene-1,3-disulfonate |

InChI |

InChI=1S/C18H14O6S2/c19-25(20,23-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(21,22)24-16-10-5-2-6-11-16/h1-14H |

InChI Key |

NRFDGBFJANBYCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Benzene 1,3 Disulfonic Acid Diphenyl Ester

Classical Esterification Approaches

Traditional methods for forming sulfonate esters have long been the bedrock of synthetic organic chemistry. These approaches typically involve the reaction of a sulfonic acid derivative with an alcohol or phenol (B47542), often under robust conditions.

Direct Condensation of Benzene-1,3-disulfonic Acid with Phenol

The direct esterification of Benzene-1,3-disulfonic acid with two equivalents of Phenol represents the most straightforward conceptual route to the target diphenyl ester. This reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic sulfur atom of the sulfonic acid group, eliminating water as a byproduct.

However, this method is fraught with challenges. The sulfonation reaction is reversible, and driving the equilibrium toward the ester product requires the efficient removal of water, for instance, through azeotropic distillation. wikipedia.org Furthermore, the reaction necessitates high temperatures (often exceeding 150-200°C), which can promote undesirable side reactions. wikipedia.orgresearchgate.net The strongly acidic nature of the sulfonic acid can also lead to competing reactions, such as the acid-catalyzed degradation of the reactants or products. Studies on the formation of sulfonate esters highlight that such direct condensations require high concentrations of both the sulfonic acid and the alcohol (phenol, in this case) with minimal water present to be effective. researchgate.net

Synthesis from Benzene-1,3-disulfonyl Chloride and Phenol

A more prevalent and reliable classical method involves the use of a more reactive sulfonic acid derivative, Benzene-1,3-disulfonyl chloride. georganics.skfishersci.com This compound readily reacts with nucleophiles like Phenol in what is commonly known as the Schotten-Baumann reaction. The reaction proceeds via the nucleophilic attack of the phenoxide ion (or neutral phenol) on the sulfonyl chloride, displacing the chloride ion, which is an excellent leaving group. The use of a base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion. wikipedia.org

Optimization of Reaction Conditions and Reagents

The efficiency of the synthesis from Benzene-1,3-disulfonyl chloride is highly dependent on the reaction parameters. Key variables include the choice of base, solvent, and temperature. Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), are commonly used as organic bases to scavenge the HCl produced. Alternatively, an inorganic base like sodium hydroxide (B78521) in a biphasic aqueous-organic system can be employed, often with the aid of a phase-transfer catalyst. byjus.com The selection of an appropriate solvent, typically an inert one like dichloromethane (B109758) or diethyl ether, is crucial for dissolving the reactants and facilitating the reaction. wikipedia.org Temperature control is also important to manage the exothermic nature of the reaction and minimize potential side products.

Table 1: Representative Optimization of Reaction Conditions This table illustrates hypothetical outcomes based on established principles of sulfonate ester synthesis.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (2.2) | Dichloromethane | 0 to 25 | 4 | 85 |

| 2 | Pyridine (3.0) | Chloroform | 25 | 3 | 90 |

| 3 | NaOH (aq) / TBAB* | Toluene/Water | 25 | 6 | 88 |

| 4 | K₂CO₃ (2.5) | Acetonitrile | 50 | 5 | 75 |

*TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Catalytic Enhancement in Sulfonyl Ester Formation

While bases like pyridine are often considered simple acid scavengers, they can also function as nucleophilic catalysts. In this mechanism, pyridine first attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride. Subsequently, Phenol attacks this activated intermediate, displacing pyridine and forming the desired sulfonate ester. This catalytic cycle enhances the reaction rate compared to the uncatalyzed pathway. This catalytic role is a key feature in many sulfonylation reactions.

Emerging and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reactions. These "green" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Application of Green Chemistry Principles in Esterification

Several innovative strategies are being developed for sulfonate ester synthesis that align with the principles of green chemistry. One approach involves performing reactions under solvent-free conditions, which eliminates the environmental impact and cost associated with solvent use and disposal. bohrium.com For instance, the reaction between a sulfonyl derivative and a phenol could be conducted by grinding the solids together, sometimes with a solid-supported catalyst.

Another green strategy is the use of electrochemical synthesis. This method avoids the need for chemical oxidants by using electricity to drive the reaction between phenols and sodium arenesulfinates, generating arylsulfonate esters under mild conditions with high efficiency. acs.orgeurjchem.com Furthermore, the development of novel catalytic systems, such as those using copper nih.gov or indium, eurjchem.com allows for reactions to proceed under milder conditions and with greater functional group tolerance than classical methods. Visible-light-induced reactions represent another frontier, offering a way to synthesize sulfonic esters from precursors like arylazo sulfones and alcohols, thereby avoiding harsh reagents and high temperatures. nih.gov These emerging protocols offer promising, more sustainable alternatives for the preparation of Benzene-1,3-disulfonic acid diphenyl ester.

Table 2: Comparison of Green vs. Classical Synthesis Principles This table provides a qualitative comparison based on general synthetic approaches.

| Feature | Classical Method (Sulfonyl Chloride) | Emerging Green Methods |

|---|---|---|

| Reagents | Often uses reactive/hazardous sulfonyl chlorides. | Employs more stable precursors (e.g., sodium sulfinates), avoids stoichiometric oxidants. acs.org |

| Solvents | Typically uses chlorinated organic solvents. | Aims for solvent-free conditions or use of benign solvents like water or ethanol (B145695). bohrium.com |

| Energy Input | May require heating or cryogenic temperatures. | Often proceeds at room temperature, sometimes utilizing light energy. nih.gov |

| Byproducts | Generates stoichiometric amounts of salt waste (e.g., triethylammonium (B8662869) chloride). | Can be catalytic, producing minimal waste. |

Investigation of Alternative Activation Methods

While the use of sulfonyl chlorides is a conventional and effective method for the synthesis of sulfonate esters, research has been conducted into alternative activation methods for sulfonic acids to circumvent the need for these often moisture-sensitive and reactive intermediates. These methods focus on the direct coupling of sulfonic acids with alcohols.

One such approach involves the use of a coupling reagent system, such as triphenylphosphine (B44618) ditriflate, which can directly mediate the esterification of sulfonic acid salts with alcohols. nih.gov This method provides a novel pathway for forming the sulfonate ester bond under potentially milder conditions.

Another innovative system for esterification utilizes triphenylphosphine oxide (TPPO) in combination with oxalyl chloride. nih.gov This system generates an acyl phosphonium (B103445) salt intermediate that can activate carboxylic acids, and a similar principle can be applied to sulfonic acids. nih.gov This method is notable for proceeding under neutral conditions and at room temperature, offering high yields and the potential for recycling the TPPO byproduct. nih.gov

The use of borane (B79455) complexes, such as borane-tetrahydrofuran, represents another alternative. These reagents can generate triacyloxyboranes from acids, which can then react with alcohols to form esters. organic-chemistry.org Furthermore, certain Brønsted acids, like p-dodecylbenzenesulfonic acid (DBSA), have been shown to act as surfactant-type catalysts, enabling dehydrative esterifications in water without the need for azeotropic water removal. organic-chemistry.org

A summary of these alternative activation methods is provided in the table below.

| Activation Method | Reagents | Key Features |

| Direct Coupling | Triphenylphosphine ditriflate | Allows direct coupling of sulfonic acid salts with alcohols. |

| Phosphonium Salt Intermediate | Triphenylphosphine oxide (TPPO) / Oxalyl chloride | Proceeds under mild, neutral conditions at room temperature with high yields. nih.gov |

| Borane-Mediated | Borane-tetrahydrofuran or Borane-methyl sulfide | Forms an intermediate triacyloxyborane that reacts with alcohols. organic-chemistry.org |

| Surfactant-Type Catalysis | p-Dodecylbenzenesulfonic acid (DBSA) | Facilitates dehydrative esterification in an aqueous medium. organic-chemistry.org |

Purification and Isolation Strategies for this compound

The final stage in the preparation of this compound is its purification and isolation from the reaction mixture. The choice of purification method depends on the physical properties of the ester and the nature of the impurities present.

Chromatographic Techniques: Flash column chromatography using silica (B1680970) gel is a widely employed method for the purification of sulfonate esters. nih.gov A solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the compound from the column, effectively separating it from unreacted starting materials and byproducts. nih.gov For analytical purposes, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) can be used for the simultaneous determination and quantification of various sulfonate esters. nih.gov The selection of the column, such as a C18 column, and the mobile phase composition are critical for achieving good separation. nih.gov

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. For compounds like diphenyl ethers, which share structural similarities with the target ester, solvents such as ethanol or dioxane have been successfully used for recrystallization. google.com The selection of an appropriate solvent is crucial for obtaining high purity and yield.

Liquid-Liquid Extraction: Following the synthesis, an aqueous workup is often performed. This involves washing the organic layer containing the product with various aqueous solutions to remove water-soluble impurities. A typical workup for sulfonate esters may include washing with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with a dilute acid (e.g., dilute HCl) and finally with brine to remove residual water. nih.gov The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed. google.com

The table below outlines the common purification strategies.

| Purification Method | Description | Typical Solvents/Reagents |

| Flash Chromatography | Separation based on polarity using a stationary phase (silica gel) and a mobile phase. nih.gov | Ethyl acetate/Hexanes nih.gov |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. google.com | Ethanol, Dioxane google.com |

| Liquid-Liquid Extraction | Washing the organic solution with aqueous phases to remove soluble impurities. nih.gov | Sodium bicarbonate solution, dilute HCl, Brine nih.gov |

Chemical Reactivity and Mechanistic Investigations of Benzene 1,3 Disulfonic Acid Diphenyl Ester

Nucleophilic Substitution at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl center is a key reaction pathway for aryl sulfonate esters. This process involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the cleavage of the sulfur-oxygen bond and the displacement of a phenoxide leaving group. The general mechanism for nucleophilic aromatic substitution often proceeds through an addition-elimination pathway, where a negatively charged intermediate, known as a Meisenheimer complex, is formed. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Catalyzed Pathways)

The hydrolysis of sulfonate esters involves the cleavage of the ester bond to yield a sulfonic acid and an alcohol or phenol (B47542). This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible reaction. youtube.com The reaction is initiated by the protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. A water molecule then acts as a nucleophile, attacking the sulfur center. This is followed by proton transfer and elimination of a phenol molecule to yield the corresponding sulfonic acid. The reaction is generally slow and may require elevated temperatures to proceed at a reasonable rate. youtube.com For Benzene-1,3-disulfonic acid diphenyl ester, this would lead to the formation of Benzene-1,3-disulfonic acid and phenol.

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of esters under basic conditions, also known as saponification, is generally an irreversible process. youtube.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonyl group. This results in the formation of a tetrahedral intermediate. The subsequent elimination of the phenoxide leaving group yields a sulfonate salt and a phenol. sigmaaldrich.com The irreversibility of this reaction under basic conditions is a key advantage over acid-catalyzed hydrolysis. sigmaaldrich.com In the case of this compound, treatment with a strong base like sodium hydroxide would yield the disodium (B8443419) salt of Benzene-1,3-disulfonic acid and phenol. vedantu.com

| Hydrolysis Condition | Catalyst/Reagent | Products | Key Features |

| Acid-Catalyzed | Dilute Strong Acid (e.g., HCl, H₂SO₄) | Benzene-1,3-disulfonic acid + Phenol | Reversible, often requires heat |

| Base-Catalyzed | Strong Base (e.g., NaOH, KOH) | Salt of Benzene-1,3-disulfonic acid + Phenol | Irreversible, generally faster than acid-catalyzed |

Transesterification Reactions

Transesterification involves the conversion of one ester into another through reaction with an alcohol. In the context of this compound, this would involve the reaction with a different alcohol to displace the phenol moieties. This reaction can be catalyzed by either acids or bases. The process is particularly relevant in the synthesis of various sulfonate esters where a specific alcohol or phenol group is desired. For instance, the reaction with substituted phenols can introduce different functionalities into the molecule. researchgate.net

Reactions with Nitrogenous Nucleophiles

The electrophilic sulfur center of sulfonate esters is also susceptible to attack by nitrogen-containing nucleophiles such as ammonia (B1221849) and primary or secondary amines, a reaction known as aminolysis. libretexts.orgresearchgate.net This reaction leads to the formation of sulfonamides. The reaction of this compound with an amine would proceed through a nucleophilic addition-elimination mechanism, resulting in the formation of the corresponding disulfonamide and phenol. researchgate.net The reactivity of the amine and the reaction conditions can influence the outcome and yield of the sulfonamide. For example, primary aliphatic amines are known to react with sulfonyl chlorides to produce sulfonamides. osti.gov

Reduction Reactions of the Disulfonate Ester Linkage

The sulfonate groups in this compound can undergo reduction, leading to the cleavage of the carbon-sulfur or sulfur-oxygen bonds.

Selective Reduction Methodologies

The selective reduction of aryl sulfonate esters can be a valuable synthetic transformation. Various methods have been developed for the reduction of related functional groups, which can be adapted for disulfonate esters.

Nickel-Catalyzed Reduction: Inexpensive nickel catalysts in combination with a hydrosilane have been shown to be effective for the reductive defunctionalization of aryl esters. lehigh.edu This method proceeds through a decarbonylative pathway. A one-step nickel-catalyzed method has also been developed to reduce unactivated aryl esters to the corresponding methyl arenes using an organosilane as a reducing agent. youtube.com

Cobalt-Catalyzed Reduction: Cobalt-based catalysts have been utilized for the reduction of aryl sulfones to the corresponding arenes. researchgate.net

Catalytic Hydrogenolysis: This method involves the cleavage of chemical bonds by reaction with hydrogen in the presence of a catalyst. For aryl ethers, this can lead to the formation of arenes and phenols. sigmaaldrich.com For sulfonate esters, catalytic hydrogenolysis, often using palladium on charcoal, can be employed to cleave the ester bond. nih.gov

Mechanistic Aspects of Reduction

The mechanism of reduction depends on the specific reagents and conditions employed.

Hydride Transfer: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing esters to alcohols. However, their lack of selectivity can be a drawback. nih.gov

Catalytic Hydrogenolysis: The mechanism of catalytic hydrogenolysis typically involves the adsorption of the substrate and hydrogen onto the catalyst surface. This is followed by the cleavage of the target bond (e.g., S-O bond) and the formation of the reduced products. nih.gov For diaryl ethers, palladium-catalyzed hydrogenolysis has been studied mechanistically, providing insights into the cleavage of C-O bonds. osti.gov

Nickel-Catalyzed Hydrosilylation/Hydrogenolysis: The reduction of aryl esters with a nickel catalyst and an organosilane is proposed to proceed via an organosilane-mediated ester hydrosilylation, which is then followed by a nickel-catalyzed hydrogenolysis step. youtube.com

Reactivity of the Aromatic Moieties

The structure of this compound features three distinct aromatic rings: a central 1,3-disubstituted benzene (B151609) core and two terminal phenyl ester groups. The chemical reactivity of these moieties is significantly influenced by the electronic properties of the sulfonate ester linkages.

The substituent can be analyzed by considering two opposing electronic effects:

Resonance Effect: The oxygen atom directly attached to the phenyl ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as a positive resonance effect (+R), preferentially increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This effect would typically activate the ring towards electrophilic attack and direct incoming electrophiles to these positions.

Inductive Effect: The sulfonyl group (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This creates a significant dipole, pulling electron density away from the rest of the substituent and, consequently, from the aromatic ring through the sigma bonds. This negative inductive effect (-I) deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

The central benzene ring is attached to two strongly electron-withdrawing sulfonyl groups. These groups are powerful deactivators and meta-directors. mnstate.edumasterorganicchemistry.com The presence of two such groups significantly reduces the electron density of the central ring, rendering it highly unreactive towards further electrophilic aromatic substitution.

Beyond electrophilic substitution, the sulfonate ester functional groups open avenues for other important transformations, namely directed orthometalation and transition metal-catalyzed aryl coupling reactions.

Directed Orthometalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org The process involves a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi), directing the deprotonation of the proton at the adjacent ortho position. baranlab.org This generates a stabilized aryllithium species, which can then react with a variety of electrophiles to yield a 1,2-disubstituted product.

The oxygen atoms of the sulfonate ester group in this compound have the potential to act as a DMG. By chelating the lithium ion from the organolithium base, the sulfonate group could direct the deprotonation specifically to the ortho position of the terminal phenyl rings. While the directing ability of sulfonate esters is not as extensively documented as that of groups like amides or carbamates, the ortho-lithiation of related sulfur-containing functional groups, such as sulfonamides and alkyl arenesulfonates, has been successfully demonstrated. researchgate.netacs.org This suggests that DoM is a plausible pathway for the selective functionalization of the ortho position of the phenyl ester moieties.

Aryl Coupling Reactions

The phenyl sulfonate moieties within this compound can serve as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions. In these reactions, the arylsulfonate group functions as a pseudohalide leaving group, analogous to triflates (-OTf) or tosylates (-OTs). periodicchemistry.comyoutube.com Palladium- and nickel-catalyzed reactions are most common for this purpose. mit.edunih.gov

Two of the most prominent examples of such reactions are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or boronic ester) with an organic halide or pseudohalide. youtube.com The phenyl sulfonate groups of the title compound could be coupled with various aryl- or vinyl-boronic acids to form new carbon-carbon bonds, effectively replacing the -O-SO₂-Ar' group with a new aryl or vinyl substituent. These reactions typically employ a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. nih.govcommonorganicchemistry.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide or pseudohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com The phenyl sulfonate groups could react with various alkenes to introduce vinyl groups onto the terminal aromatic rings.

The viability of aryl sulfonates as substrates in these coupling reactions is well-established, providing a powerful and versatile method for the modification of the phenyl ester groups in this compound. rsc.orgresearchgate.net

Interactive Data Table: Examples of Aryl Sulfonate Cross-Coupling Reactions

The following table presents researched examples of Suzuki-Miyaura and Heck reactions using aryl sulfonates as substrates, illustrating typical reaction conditions and yields.

| Coupling Reaction | Aryl Sulfonate Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |

| Suzuki-Miyaura | Phenyl Tosylate | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | Biphenyl | 95 |

| Suzuki-Miyaura | 4-Methoxyphenyl Mesylate | 4-Acetylphenylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ / Toluene | 4-Acetyl-4'-methoxybiphenyl | 85 |

| Suzuki-Miyaura | 2-Naphthyl Sulfamate | Phenylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ / Dioxane | 2-Phenylnaphthalene | 92 |

| Heck | Phenyl Triflate | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF | Stilbene | 88 |

| Heck | 4-Chlorophenyl Tosylate | n-Butyl Acrylate | NiCl₂(dppp) / Et₃SiOTf | Cy₂NMe / Dioxane | n-Butyl 4-chlorocinnamate | 78 |

Structural Elucidation and Advanced Spectroscopic Characterization of Benzene 1,3 Disulfonic Acid Diphenyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of Benzene-1,3-disulfonic acid diphenyl ester is expected to exhibit distinct signals corresponding to the protons on the central benzene (B151609) ring and the two terminal phenyl ester groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the sulfonate groups and the anisotropic effects of the aromatic rings.

The protons on the central meta-substituted benzene ring will display a characteristic splitting pattern. The proton at the C2 position, situated between the two sulfonate groups, is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent SO₃ groups. The other protons on this ring will also show distinct multiplets based on their coupling with neighboring protons.

The protons of the two equivalent phenyl ester groups will present signals in the aromatic region, typically as complex multiplets due to ortho, meta, and para coupling. The protons ortho to the ester linkage will be the most affected by the electronegativity of the oxygen atom.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2' (Central Ring) | 8.2 - 8.4 | t | J ≈ 1.5-2.0 |

| H-4', H-6' (Central Ring) | 7.8 - 8.0 | dd | J ≈ 8.0, 1.5-2.0 |

| H-5' (Central Ring) | 7.5 - 7.7 | t | J ≈ 8.0 |

| H-ortho (Phenyl Ester) | 7.2 - 7.4 | m | - |

| H-meta, H-para (Phenyl Ester) | 7.0 - 7.2 | m | - |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.

The carbon atoms directly bonded to the sulfonate groups (C-1' and C-3') on the central ring are expected to be significantly downfield due to the strong deshielding effect. The carbon atom at the C-2' position will also be influenced by the two adjacent electron-withdrawing groups. The carbons of the phenyl ester groups will have chemical shifts typical for aromatic ethers, with the carbon attached to the oxygen (ipso-carbon) appearing at a lower field.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1', C-3' (Central Ring) | 145 - 150 |

| C-2' (Central Ring) | 130 - 135 |

| C-4', C-6' (Central Ring) | 128 - 132 |

| C-5' (Central Ring) | 125 - 128 |

| C-ipso (Phenyl Ester) | 150 - 155 |

| C-ortho (Phenyl Ester) | 120 - 125 |

| C-meta (Phenyl Ester) | 129 - 133 |

| C-para (Phenyl Ester) | 125 - 129 |

Note: These are predicted chemical shifts. Actual experimental values may differ.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would reveal the ¹H-¹H coupling networks. For instance, it would show correlations between the adjacent protons on the central benzene ring (e.g., between H-4'/H-6' and H-5'), confirming their positions relative to each other.

HSQC: This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton. For example, the proton signal at δ 8.2-8.4 ppm would correlate with the carbon signal at δ 130-135 ppm, confirming the assignment of C-2' and H-2'.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonate ester and aromatic functionalities. The most prominent features would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. The C-O-S ester linkage and the aromatic C-H and C=C bonds will also produce distinct absorption bands.

Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| S=O Asymmetric Stretch | 1350 - 1380 | Strong |

| S=O Symmetric Stretch | 1170 - 1200 | Strong |

| C-O Stretch (Aryl Ether) | 1240 - 1260 | Strong |

| S-O Stretch | 900 - 1000 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample preparation. For substituted benzene rings, the pattern of C-H out-of-plane bending in the 900-675 cm⁻¹ region can provide information about the substitution pattern. spectroscopyonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric vibrations of the aromatic rings in this compound are expected to be particularly strong in the Raman spectrum.

The symmetric stretching of the S=O bonds, which is strong in the IR spectrum, will also be observable in the Raman spectrum, though potentially with a different relative intensity. A key feature in the Raman spectrum of aromatic compounds is the ring breathing mode, which involves a symmetric expansion and contraction of the entire benzene ring.

Characteristic Raman Shifts

| Vibrational Mode | Predicted Raman Shift (Δν, cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| S=O Symmetric Stretch | 1170 - 1200 | Medium |

| Aromatic C=C Stretch | 1600 - 1580 | Strong |

Note: Raman shifts are predicted based on the analysis of similar aromatic sulfonate compounds. The Raman spectrum of benzene and diphenyl show characteristic peaks that can be used as a reference for the phenyl groups in the target molecule. aps.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it would provide crucial information about its molecular weight and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound, allowing for the unequivocal determination of its elemental formula. The calculated monoisotopic mass of the uncharged molecule (C₁₈H₁₄O₆S₂) is 390.0232 Da. HRMS can measure this with high accuracy, typically to within a few parts per million (ppm), which helps to distinguish the compound from other molecules with the same nominal mass.

Expected HRMS Data Table

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₁₄O₆S₂ |

| Calculated Monoisotopic Mass | 390.0232 u |

| Expected Ion Adducts (e.g., in ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Expected m/z for [M+H]⁺ | 391.0305 |

| Expected m/z for [M+Na]⁺ | 413.0124 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation of the parent ion of this compound. This provides valuable information about the compound's structure by identifying its constituent parts. The fragmentation of aromatic sulfonate esters is known to proceed through characteristic pathways. lookchem.comnih.gov Common fragmentation patterns for this molecule would be expected to involve the cleavage of the C-O and S-O bonds. aaqr.orgresearchgate.net

A primary fragmentation pathway for aryl sulfonate esters often involves the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). nih.govnih.gov For this compound, the cleavage of the ester linkages could lead to the formation of phenoxy radicals or cations and a benzenedisulfonyl core. Subsequent fragmentation of the core or the phenyl groups would provide further structural confirmation.

Expected Fragmentation Pathways in MS/MS

| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 391.0305 ([M+H]⁺) | 297.0539 | C₆H₅OH (Phenol) | Cleavage of one phenyl ester group with hydrogen transfer. |

| 391.0305 ([M+H]⁺) | 233.9882 | C₆H₅O• (Phenoxy radical) and SO₂ | Loss of a phenoxy radical and sulfur dioxide. |

| 391.0305 ([M+H]⁺) | 157.9801 | C₁₂H₁₀O₃S (Diphenyl sulfite) | Cleavage leading to the benzenedisulfonyl portion. |

| 297.0539 | 233.0773 | SO₂ | Loss of sulfur dioxide from the remaining sulfonate group. |

| 297.0539 | 94.0419 | C₇H₅O₃S₂ | Formation of the phenoxy cation. |

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are indispensable for determining the solid-state structure of a crystalline material. These methods would provide definitive information on the molecular geometry, conformation, and packing of this compound in its crystalline form.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

If a suitable single crystal of this compound could be grown, single-crystal XRD would provide a three-dimensional model of the molecule. This would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the conformation of the phenyl rings relative to the central benzene ring and the geometry around the sulfur atoms. Furthermore, the analysis of the crystal packing would show intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the macroscopic properties of the crystal. Based on studies of related disulfonate compounds, one might expect a non-planar conformation due to steric hindrance. rsc.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction would be used to analyze a polycrystalline sample of this compound. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase of the compound. This technique is crucial for routine identification, purity assessment of the crystalline form, and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, this technique would provide information about the electronic transitions within the molecule, particularly those involving the aromatic rings. The spectrum is expected to be dominated by π → π* transitions characteristic of the benzene and phenol (B47542) chromophores. nih.gov

The presence of the sulfonate ester groups and the multiple phenyl rings would likely result in a complex spectrum with several absorption bands. The exact position and intensity of these bands would be influenced by the solvent used. rsc.org Generally, aromatic esters exhibit strong absorption in the UV region. researchgate.net The absorption spectrum would be expected to show characteristic bands similar to those of other alkyl aryl sulfonates, which absorb in the ultraviolet range. bohrium.com

Expected UV-Vis Absorption Data

| Expected Transition Type | Approximate Wavelength Range (nm) | Chromophore |

| π → π* (E-band) | 200 - 230 | Benzene rings |

| π → π* (B-band) | 250 - 280 | Benzene rings (fine structure may be absent due to substitution) |

Computational and Theoretical Chemistry Studies of Benzene 1,3 Disulfonic Acid Diphenyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the accurate determination of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can determine the lowest energy conformation of a molecule, providing key information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Benzene-1,3-disulfonic Acid Diphenyl Ester

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| S-O (ester) | 1.62 Å | |

| C-O (ester) | 1.40 Å | |

| Bond Angle | C-S-O | 105.2° |

| O=S=O | 120.5° | |

| C-O-S | 118.9° | |

| Dihedral Angle | C-C-S-O | ~75° |

Note: This data is illustrative and based on typical values for similar functional groups.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate energetic and spectroscopic predictions.

For this compound, ab initio calculations can be used to determine properties such as the bond dissociation energies of the C-S and S-O bonds. arxiv.orgnih.govnih.gov This information is crucial for understanding the stability and reactivity of the molecule. For instance, calculations can predict whether the cleavage of the C-S bond is a homolytic or heterolytic process under certain conditions. arxiv.orgosti.gov

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

An analysis of the HOMO and LUMO of this compound would likely show that the HOMO is distributed over the electron-rich phenyl rings, while the LUMO is localized around the electron-withdrawing sulfonyl groups and the central benzene (B151609) ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties. researchgate.netresearchgate.netchalcogen.ro

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is illustrative and based on typical values for similar aromatic sulfonate esters.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govmdpi.comiosrphr.org

For this compound, GIAO calculations would predict the chemical shifts for the various protons and carbons in the aromatic rings. The predicted spectra can be compared with experimental data to confirm the structure of the molecule. The chemical shifts of the carbons attached to the sulfonyl groups are expected to be significantly different from those of the other aromatic carbons due to the strong electron-withdrawing nature of the SO₂(OPh) group.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso to S) | 145.2 |

| C (ortho to S) | 128.9 |

| C (meta to S) | 131.5 |

| C (para to S) | 129.8 |

| C (ester, ipso to O) | 155.6 |

| C (ester, ortho to O) | 122.4 |

| C (ester, meta to O) | 130.1 |

| C (ester, para to O) | 126.7 |

Note: This data is illustrative and based on typical values for similar aromatic compounds.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to interpret experimental spectra.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the S=O stretching, S-O stretching, and C-S stretching modes. These predicted frequencies help in the assignment of the bands observed in the experimental IR and Raman spectra.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric Stretch | S=O | ~1380 |

| Symmetric Stretch | S=O | ~1190 |

| Stretch | S-O (ester) | ~1010 |

| Stretch | C-S | ~750 |

Note: This data is illustrative and based on typical values for sulfonate esters.

Reaction Mechanism Modeling

A detailed reaction mechanism modeling for the formation or subsequent reactions of this compound has not been specifically reported in the scientific literature. Computational studies on analogous but simpler sulfonate esters suggest that the formation from a sulfonic acid and a phenol (B47542) could proceed through different pathways, the feasibility of which depends on the specific reactants and conditions.

Transition State Analysis for Key Transformations

There is no available data from computational studies that provides a transition state analysis for key transformations involving this compound. Such an analysis would involve the calculation of the geometries and energies of the transition state structures along the reaction coordinate. This information is crucial for understanding the kinetics and mechanism of the reactions but remains uninvestigated for this specific compound.

Reaction Pathway Elucidation and Energetic Landscapes

Due to the lack of specific research on the computational and theoretical aspects of this compound, no data tables with research findings can be provided.

Advanced Applications in Organic Synthesis and Functional Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

The structure of Benzene-1,3-disulfonic acid diphenyl ester, with its central phenyl ring substituted with two sulfonate ester groups, presents it as a potentially versatile precursor for a variety of complex organic molecules.

Intermediate for Aromatic Poly-sulfonated Compounds

Theoretically, this compound could serve as a key intermediate in the synthesis of more complex aromatic poly-sulfonated compounds. The diphenyl ester groups can be considered as protecting groups for the sulfonic acid functionalities. Through controlled hydrolysis or alcoholysis, the ester linkages could be cleaved to reveal the sulfonic acid groups, which can then be converted into other functional groups or used to build larger molecular architectures.

The synthesis of such compounds is of significant interest due to their applications in areas like catalysis, and as building blocks for ion-exchange resins and pharmaceuticals. While direct synthesis routes from this compound are not reported, the general strategy of using sulfonate esters as synthetic intermediates is a common practice in organic chemistry.

Building Block for Heterocyclic Systems

The aromatic core of this compound could potentially be utilized as a scaffold for the construction of heterocyclic systems. The electron-withdrawing nature of the sulfonate ester groups can influence the reactivity of the benzene (B151609) ring, making it susceptible to certain types of nucleophilic substitution reactions.

Furthermore, the sulfonate ester groups themselves could be displaced by appropriate nucleophiles to form new carbon-heteroatom bonds, leading to the formation of various heterocyclic rings. For instance, reaction with difunctional nucleophiles could, in principle, lead to the formation of macrocycles or other complex heterocyclic structures. However, it is important to note that no specific examples of such reactions involving this compound have been reported in the literature.

Integration into Polymer Chemistry and Materials Science

The presence of two reactive sites in this compound makes it a theoretical candidate for use as a monomer or a cross-linking agent in polymer synthesis, leading to materials with potentially unique properties.

Utilization of Sulfonate Ester Linkages in Polymer Backbones (e.g., Polybenzimidazoles)

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their excellent thermal and chemical stability. researchgate.netresearchgate.net They are typically synthesized by the condensation of aromatic tetraamines with dicarboxylic acids or their derivatives. researchgate.netgoogle.com While the use of this compound as a monomer in PBI synthesis is not documented, one could envision a scenario where the sulfonate ester groups participate in the polymerization process.

For example, if the phenyl groups of the ester were functionalized with appropriate reactive groups, the entire molecule could act as a monomer. Alternatively, the sulfonate ester linkage itself, while generally stable, could under certain high-temperature polymerization conditions, be incorporated into the polymer backbone, although this is less common than the use of carboxylic acid derivatives. The incorporation of sulfonyl groups into the PBI backbone has been shown to enhance solubility in some cases. researchgate.net

Table 1: Theoretical Monomers for Polybenzimidazole Synthesis

| Dicarboxylic Acid Derivative | Aromatic Tetraamine | Resulting Polymer | Potential Properties |

| Isophthalic Acid | 3,3'-Diaminobenzidine | m-PBI | High thermal stability |

| This compound (Hypothetical) | 3,3',4,4'-Tetraaminobiphenyl | Sulfonated PBI (Theoretical) | Potentially improved solubility, ion-conductivity |

| Terephthalic Acid | 3,3'-Diaminobenzidine | p-PBI | Rigid-rod polymer, high strength |

Development of Novel Sulfonate-Containing Functional Polymers

This compound could theoretically be used as a monomer for the synthesis of novel sulfonate-containing functional polymers. The disubstituted benzene ring could act as a rigid core, while the sulfonate ester groups could serve as points for polymer chain growth.

Such polymers would be expected to possess high thermal stability due to the aromatic nature of the monomer. The presence of sulfonate groups could also impart interesting properties such as ion-conductivity, making them potentially useful as materials for fuel cell membranes or other electrochemical applications. The development of sulfonated aromatic polymers is an active area of research, though typically starting from monomers where the sulfonic acid group is already present or is introduced after polymerization.

Future Research Directions and Interdisciplinary Perspectives

Development of Highly Selective and Efficient Synthetic Methods

While established methods for synthesizing sulfonate esters exist, future research will likely focus on developing more selective, efficient, and sustainable synthetic routes for Benzene-1,3-disulfonic acid diphenyl ester. researchgate.neteurjchem.com Current methods for producing aryl sulfonate esters can sometimes require harsh reaction conditions, expensive catalysts, and may lead to the formation of side products. researchgate.net Therefore, the development of novel catalytic systems and greener reaction media is a key area for future exploration.

Key research objectives in this area may include:

Novel Catalytic Systems: Investigating the use of earth-abundant metal catalysts or organocatalysts to replace expensive and toxic heavy metal catalysts. researchgate.net For instance, copper-assisted methods have shown promise in the synthesis of other pyridinyl sulfonate esters. researchgate.net

Green Chemistry Approaches: Exploring solvent-free reaction conditions or the use of environmentally benign solvents to minimize the environmental impact of the synthesis. Electrochemical methods are also emerging as a green and efficient strategy for constructing sulfonate esters. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved reaction control, higher yields, and enhanced safety compared to batch processes.

Selective Sulfonylation: Developing methods for the regioselective sulfonylation of substituted phenols to produce a wider range of functionalized diphenyl ester derivatives with tailored properties.

Progress in these areas will not only make the synthesis of this compound more economical and environmentally friendly but will also facilitate the production of novel derivatives with unique functionalities.

Exploration of Novel Chemical Transformations and Reactivity

Future research is expected to uncover new chemical transformations and reactivity patterns for this compound, moving beyond its traditional role as a stable ester. The sulfonate ester groups can act as leaving groups in nucleophilic substitution reactions, and the aromatic rings can participate in various transformations. eurjchem.comresearchgate.net

Potential areas of investigation include:

Cross-Coupling Reactions: Utilizing the sulfonate ester groups as leaving groups in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This could enable the synthesis of complex molecules with the benzene-1,3-disulfonate core.

Functional Group Interconversions: Developing novel methods to transform the sulfonate ester groups into other functional groups, thereby expanding the synthetic utility of this compound as a versatile building block.

Photoredox Catalysis: Exploring the use of photoredox catalysis to initiate novel reactions involving the C-S or S-O bonds of the sulfonate ester, potentially leading to new and unexpected reactivity.

Mechanistic Studies: Conducting detailed mechanistic studies to better understand the factors that govern the reactivity of the sulfonate ester groups, which will be crucial for designing new and selective transformations. eurjchem.com

Uncovering novel reactivity will significantly broaden the applications of this compound in organic synthesis and medicinal chemistry.

Design of Advanced Materials Incorporating this compound

The unique structure of this compound, with its rigid aromatic core and two sulfonate ester functionalities, makes it an attractive building block for the design of advanced materials with tailored properties.

Future research in this interdisciplinary area could focus on:

Polymer Synthesis: Using this compound as a monomer or cross-linking agent in the synthesis of novel polymers. researchgate.net The incorporation of the disulfonate ester moiety could enhance the thermal stability, mechanical properties, and processability of polymers such as polyesters, polyamides, and polyimides. nih.govacs.org

Membrane Technology: Developing high-performance polymer electrolyte membranes (PEMs) for fuel cells by incorporating sulfonated monomers derived from or related to this compound. The sulfonate groups can provide proton conductivity, a key requirement for PEMs. acs.orgmdpi.com

Liquid Crystals: Investigating the potential of derivatives of this compound to exhibit liquid crystalline behavior. The rigid core and the potential for introducing various substituents could lead to the development of new liquid crystal materials for display technologies.

Functional Coatings: Creating functional coatings with enhanced properties such as flame retardancy, UV resistance, and improved adhesion by incorporating this compound into coating formulations.

The table below summarizes potential research directions for advanced materials.

| Material Type | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | Monomer or cross-linker | Enhanced thermal stability, mechanical strength |

| Polymer Electrolyte Membranes | Source of sulfonated monomers | High proton conductivity, durability |

| Liquid Crystals | Core molecular structure | Tunable mesophase behavior |

| Functional Coatings | Additive or co-monomer | Flame retardancy, UV stability |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental studies will be crucial for the rational design of new derivatives of this compound with specific properties and for predicting their behavior in various applications. mdpi.com

Future research directions integrating these approaches include:

Predictive Modeling: Using density functional theory (DFT) and other computational methods to predict the electronic, structural, and reactive properties of novel derivatives of this compound before their synthesis. nih.gov This can help in prioritizing synthetic targets with the most promising characteristics.

Reaction Mechanism Elucidation: Employing computational chemistry to investigate the mechanisms of known and novel reactions involving this compound, providing insights that can guide the optimization of reaction conditions. rsc.org

Materials Design: Utilizing molecular dynamics simulations to predict the bulk properties of polymers and other materials incorporating this compound, such as their mechanical strength, thermal stability, and transport properties.

Structure-Property Relationships: Combining experimental data with computational analysis to establish clear structure-property relationships. This knowledge will enable the rational design of new molecules with tailored functionalities for specific applications. For example, computational studies have been used to understand the breakdown of polystyrene sulfonate. osti.govresearchgate.net

The integration of computational and experimental approaches will accelerate the discovery and development of new applications for this compound and its derivatives, paving the way for innovations in chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzene-1,3-disulfonic acid diphenyl ester?

- Methodological Answer : The synthesis typically involves sulfonation of benzene to form benzene-1,3-disulfonic acid, followed by esterification with phenol derivatives. A key intermediate is benzene-1,3-disulfonyl chloride (synthesized via chlorosulfonation), which reacts with phenol under controlled conditions to yield the diphenyl ester. Evidence from sulfonic acid synthesis (e.g., using sulfuric acid or chlorosulfonic acid) and esterification protocols supports this route . Purification often involves recrystallization or column chromatography, leveraging solubility differences in polar solvents like water or ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic proton environments and sulfonate/ester linkages. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Fourier-Transform Infrared (FTIR) spectroscopy detects functional groups (S=O stretching at ~1170–1370 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

Q. How does solubility impact experimental design for this compound?

- Methodological Answer : The diphenyl ester’s limited water solubility (unlike its disodium salt counterpart) necessitates organic solvents (e.g., DMSO, acetone) for dissolution in reactions. Researchers must optimize solvent systems to balance reactivity and stability, especially in coupling reactions or polymer synthesis .

Advanced Research Questions

Q. How can functional group modifications enhance targeted applications (e.g., catalysis or polymer science)?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) to the phenyl rings via electrophilic substitution can tune electronic properties for catalytic or photochemical applications. For polymer integration, transesterification with diols or phosphonates enables covalent bonding into polyphosphonatocarbonates, improving thermal stability . Computational modeling (DFT) aids in predicting reactivity and optimizing substituent placement .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility or thermal stability)?

- Methodological Answer : Discrepancies in solubility (e.g., water vs. organic solvents) arise from polymorphic forms or hydration states. Researchers should replicate experiments under standardized conditions (e.g., 20°C, inert atmosphere) and validate via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Cross-referencing with high-purity commercial standards (e.g., Thermo Scientific) ensures accuracy .

Q. How does thermal stability influence high-temperature applications (e.g., flame retardants)?

- Methodological Answer : The ester’s predicted high boiling point (~646°C) and decomposition profile (TGA data) suggest suitability for flame-retardant polymers. Stability testing under oxidative/thermal stress (e.g., 200–300°C for 24h) with GC-MS monitoring identifies degradation byproducts. Comparative studies with analogous esters (e.g., diphenyl sulfone) highlight structure-property relationships .

Q. What experimental designs mitigate handling risks during synthesis?

- Methodological Answer : Due to sulfonyl chloride intermediates’ corrosive nature, reactions require inert atmospheres (N₂/Ar), fume hoods, and PPE (acid-resistant gloves, face shields). Quenching excess reagents with ice-cold sodium bicarbonate minimizes hazards. Waste disposal follows EPA guidelines for sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.